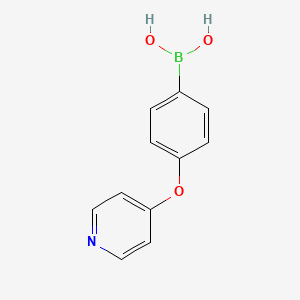
(4-(pyridin-4-yloxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(pyridin-4-yloxy)phenyl)boronic acid is an organic compound with the molecular formula C11H10BNO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a pyridine ring through an oxygen atom.
Preparation Methods
The synthesis of (4-(pyridin-4-yloxy)phenyl)boronic acid typically involves the reaction of 4-bromopyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol, often under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4-(pyridin-4-yloxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Cross-Coupling: The most notable reaction is the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and amines.
Scientific Research Applications
(4-(pyridin-4-yloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-(pyridin-4-yloxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitate the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar compounds to (4-(pyridin-4-yloxy)phenyl)boronic acid include other boronic acids such as phenylboronic acid and pyridinylboronic acid . What sets this compound apart is its unique structure, which combines the properties of both phenyl and pyridine rings, making it particularly useful in the synthesis of complex organic molecules. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its uniqueness.
Properties
Molecular Formula |
C11H10BNO3 |
|---|---|
Molecular Weight |
215.01 g/mol |
IUPAC Name |
(4-pyridin-4-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11/h1-8,14-15H |
InChI Key |
FZJIYBQVWBTPCY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=NC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


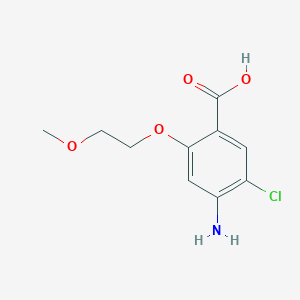
![Ethanamine, 2-(diethylphosphino)-N-[2-(diethylphosphino)ethyl]-](/img/structure/B8653448.png)
![N-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]acetamide](/img/structure/B8653454.png)
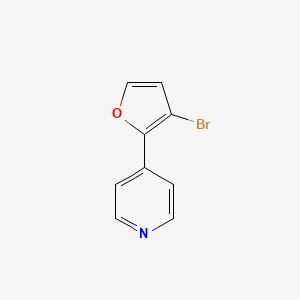
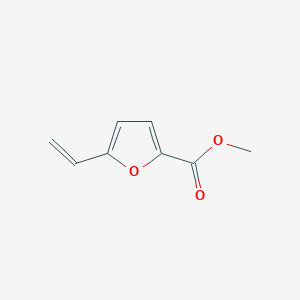
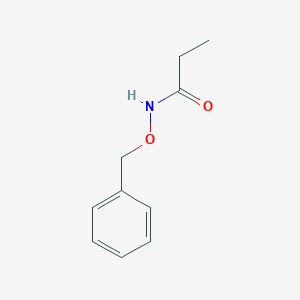
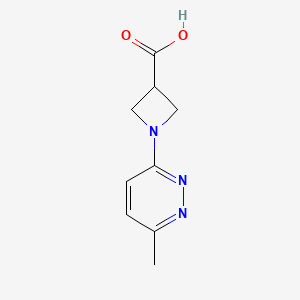
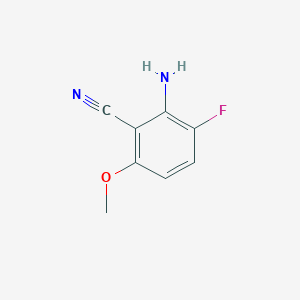
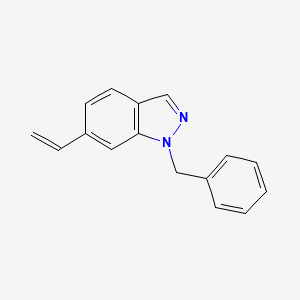
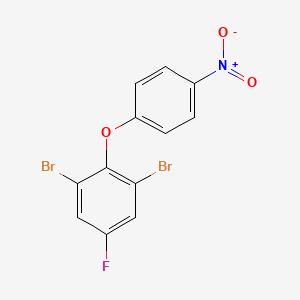
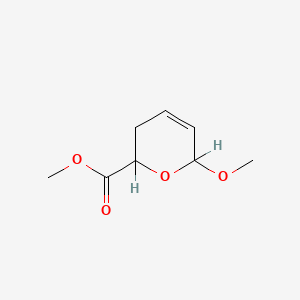
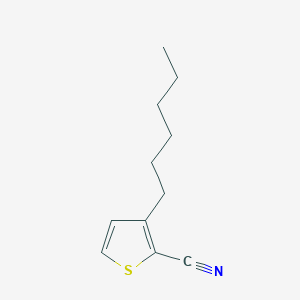
![1-IODO-2-[(METHYLTHIO)METHYL]-BENZENE](/img/structure/B8653526.png)
![2,6-Diazaspiro[3.4]octan-8-one, 2-methyl-6-(phenylmethyl)-, O-methyloxime](/img/structure/B8653529.png)
